An In-Depth Technical Guide to L-Aspartic Acid α-4-Nitroanilide (CAS 154564-03-1)
An In-Depth Technical Guide to L-Aspartic Acid α-4-Nitroanilide (CAS 154564-03-1)
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Versatile Chromogenic Substrate
L-Aspartic acid α-4-nitroanilide, in its hydrochloride salt form (CAS 154564-03-1), is a specialized amino acid derivative that serves as a valuable tool in biochemical and pharmaceutical research.[1] Its core utility lies in its function as a chromogenic substrate for specific proteases, enabling the quantification of enzymatic activity through a straightforward colorimetric assay.[2] The molecule consists of an L-aspartic acid residue linked via its α-carboxyl group to the amino group of p-nitroaniline. Enzymatic cleavage of this amide bond liberates the yellow p-nitroaniline molecule, which can be detected spectrophotometrically. Beyond its role in enzyme kinetics, this compound also serves as a building block in the synthesis of more complex molecules, including peptide-based therapeutics.[1]
Core Properties and Specifications
A thorough understanding of the physicochemical properties of L-Aspartic acid α-4-nitroanilide hydrochloride is essential for its proper handling, storage, and application in experimental settings.
| Property | Value | Reference(s) |
| CAS Number | 154564-03-1 | [1][3] |
| Molecular Formula | C₁₀H₁₁N₃O₅·HCl | [1][3] |
| Molecular Weight | 289.72 g/mol | [1][3] |
| Appearance | Light yellow crystalline powder | [1] |
| Purity | ≥ 99% (HPLC) | [1] |
| Melting Point | 178 - 182 °C | [1] |
| Optical Rotation | [a]D²⁰ = 34 ± 2 ° (c=1 in MeOH) | [1] |
| Storage Conditions | 0 - 8 °C | [1] |
| Synonyms | H-Asp-pNA·HCl, L-Asp-pNA·HCl, L-Aspartic acid p-nitroanilide hydrochloride | [1][2] |
Theoretical Synthesis Pathway
A potential approach involves the use of a protected L-aspartic acid derivative to facilitate the amide bond formation with p-nitroaniline.
Caption: Theoretical synthesis pathway for L-Aspartic acid α-4-nitroanilide.
Causality Behind Experimental Choices:
-
Protection of the Amino Group: The amino group of L-aspartic acid must be protected (e.g., with a Boc or Cbz group) to prevent self-condensation and to direct the reaction to the desired carboxyl group.
-
Activation of the Carboxyl Group: The α-carboxyl group needs to be activated to react with the weakly nucleophilic p-nitroaniline. Formation of an anhydride is one such activation method.[5]
-
Solvent Selection: The choice of solvent is critical in influencing the regioselectivity of the reaction, particularly in ensuring the formation of the α-anilide over the β-anilide.[5]
-
Deprotection: The final step involves the removal of the protecting group under conditions that do not cleave the newly formed amide bond.
Applications in Enzymatic Assays
The primary application of L-Aspartic acid α-4-nitroanilide is in the measurement of protease activity. The specificity of a protease for cleaving at the C-terminal side of an aspartic acid residue is a key determinant of its biological function.
Principle of the Chromogenic Assay
The enzymatic assay is based on the hydrolysis of the amide bond between the L-aspartic acid residue and the p-nitroaniline moiety. This reaction releases free p-nitroaniline, which has a distinct yellow color and a maximum absorbance at approximately 405 nm.[6] The rate of the increase in absorbance at this wavelength is directly proportional to the enzyme's activity.
Caption: Principle of the chromogenic assay using L-Aspartic acid α-4-nitroanilide.
Potential Enzyme Targets
Based on substrate specificity studies, several classes of proteases are known to cleave peptide bonds C-terminal to an aspartic acid residue. Therefore, L-Aspartic acid α-4-nitroanilide is a potential substrate for:
-
Granzyme B: A serine protease found in cytotoxic T lymphocytes and natural killer cells, Granzyme B plays a crucial role in inducing apoptosis and has a strong preference for cleaving substrates after aspartic acid residues.[7][8][9][10][11]
-
Caspases: This family of cysteine-aspartic proteases are central regulators of apoptosis. They exhibit a strict specificity for cleaving after aspartic acid residues.[6][12][13]
-
Aspartyl Aminopeptidases: These enzymes cleave N-terminal aspartic acid residues from peptides.[14][15][16][17]
Representative Experimental Protocol for Protease Activity Assay
The following is a representative, self-validating protocol for determining the activity of a purified protease using L-Aspartic acid α-4-nitroanilide. This protocol should be optimized for the specific enzyme under investigation.
Materials:
-
L-Aspartic acid α-4-nitroanilide hydrochloride
-
Purified enzyme of interest
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 100 mM NaCl)
-
Microplate reader capable of measuring absorbance at 405 nm
-
96-well microplate
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of L-Aspartic acid α-4-nitroanilide in the assay buffer. The final concentration in the assay will need to be determined empirically but a starting point could be in the range of 100-500 µM.
-
Prepare a series of dilutions of the purified enzyme in cold assay buffer.
-
-
Assay Setup:
-
To each well of a 96-well microplate, add the appropriate volume of assay buffer.
-
Add a defined volume of the enzyme dilution to each well.
-
Include a negative control with no enzyme to measure the rate of non-enzymatic hydrolysis of the substrate.
-
Include a blank for each enzyme concentration containing the enzyme in assay buffer without the substrate to account for any background absorbance.
-
-
Initiation and Measurement:
-
Pre-incubate the microplate at the desired temperature (e.g., 37°C) for 5 minutes.
-
Initiate the reaction by adding the L-Aspartic acid α-4-nitroanilide stock solution to each well.
-
Immediately place the microplate in the microplate reader and begin measuring the absorbance at 405 nm at regular intervals (e.g., every minute) for a set period (e.g., 30 minutes).
-
-
Data Analysis:
-
Subtract the rate of non-enzymatic hydrolysis (from the no-enzyme control) from the rates observed for each enzyme concentration.
-
Plot the initial rate of the reaction (the linear portion of the absorbance vs. time curve) against the enzyme concentration. This should yield a linear relationship, validating the assay's response to enzyme concentration.
-
For kinetic studies, vary the substrate concentration while keeping the enzyme concentration constant to determine the Michaelis-Menten parameters (Km and Vmax).
-
Safety and Handling
-
p-Nitroaniline: This compound is known to be toxic and can be harmful if inhaled, ingested, or absorbed through the skin. It is also a suspected mutagen.[18][19]
-
L-Aspartic Acid: Generally considered to be of low hazard, though it may cause skin and eye irritation.[18][19]
Recommended Safety Precautions:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.
-
Ventilation: Handle the compound in a well-ventilated area or a chemical fume hood to minimize inhalation of the powder.
-
Handling: Avoid creating dust. Wash hands thoroughly after handling.
-
Storage: Store in a tightly sealed container in a cool, dry place as recommended (0-8°C).[1]
Conclusion
L-Aspartic acid α-4-nitroanilide is a valuable chemical tool for researchers in the life sciences. Its ability to act as a chromogenic substrate for key proteases involved in critical biological processes like apoptosis makes it indispensable for studying enzyme kinetics and for the screening of potential enzyme inhibitors in drug discovery pipelines. A comprehensive understanding of its properties, a theoretical basis for its synthesis, and appropriate handling procedures are paramount for its effective and safe utilization in a research setting.
References
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A novel high-yield synthesis of aminoacyl p-nitroanilines and aminoacyl 7-amino-4-methylcoumarins: Important synthons for the synthesis of chromogenic/fluorogenic protease substrates. (2011). PubMed. [Link]
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Granzyme B. (n.d.). In Wikipedia. Retrieved from [Link]
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Biological significance of granzyme B P4-P2 substrate specificity. (n.d.). ResearchGate. [Link]
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A novel high-yield synthesis of aminoacyl p-nitroanilines and aminoacyl 7-amino-4-methylcoumarins: Important synthons for the synthesis of chromogenic/fluorogenic protease substrates. (2011). National Center for Biotechnology Information. [Link]
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The three-dimensional structure of human granzyme B compared to caspase-3, key mediators of cell death with cleavage specificity for aspartic acid in P1. (2001). PubMed. [Link]
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Preparation of the caspase-3/7 substrate Ac-DEVD-pNA by solution-phase peptide synthesis. (n.d.). Springer Nature Experiments. [Link]
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A Thermostable Aspartic Protease from Bitter Melon (Momordica charantia) as a Novel Cosmetic Enzyme for Skin Exfoliation and Hydration: Enzymatic Stability and Pilot In-Use Skin Benefits. (n.d.). MDPI. [Link]
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